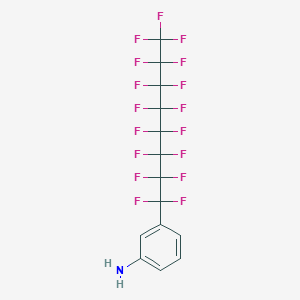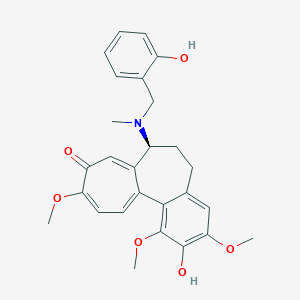
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one, also known as DMU-212, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism Of Action
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one acts as a selective agonist of the sigma-1 receptor, a protein that plays a role in various cellular processes, including cell survival, proliferation, and differentiation. Activation of the sigma-1 receptor by (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to modulate calcium signaling, reduce oxidative stress, and regulate the expression of various genes.
Biochemical And Physiological Effects
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. In addition, (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to improve mitochondrial function and regulate autophagy, a process that plays a role in cellular homeostasis.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more precise targeting of cellular processes. However, one limitation is that (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one. One area of interest is the development of more potent and selective sigma-1 receptor agonists based on the structure of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one. Another area of interest is the investigation of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one in combination with other drugs or therapies for the treatment of various diseases. Finally, further research is needed to fully understand the mechanisms underlying the effects of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one on cellular processes and to identify potential new applications for this compound.
Conclusion:
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one is a synthetic compound that has shown potential in various scientific research applications, including cancer research and neuroprotection. Its high selectivity for the sigma-1 receptor allows for more precise targeting of cellular processes, although its relatively short half-life may limit its effectiveness in certain applications. Further research is needed to fully understand the mechanisms underlying the effects of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one and to identify potential new applications for this compound.
Synthesis Methods
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one was synthesized using a multi-step process involving the condensation of 2-hydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde with methylamine, followed by cyclization and reduction reactions. The final product was obtained after purification using column chromatography.
Scientific Research Applications
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to have neuroprotective effects and improve cognitive function.
properties
CAS RN |
111509-13-8 |
|---|---|
Product Name |
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one |
Molecular Formula |
C27H29NO6 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(7S)-2-hydroxy-7-[(2-hydroxyphenyl)methyl-methylamino]-1,3,10-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C27H29NO6/c1-28(15-17-7-5-6-8-21(17)29)20-11-9-16-13-24(33-3)26(31)27(34-4)25(16)18-10-12-23(32-2)22(30)14-19(18)20/h5-8,10,12-14,20,29,31H,9,11,15H2,1-4H3/t20-/m0/s1 |
InChI Key |
GIMKKBXYBJRFFI-FQEVSTJZSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1O)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |
SMILES |
CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |
Canonical SMILES |
CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |
synonyms |
2-demethylspeciosine speciocholchine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



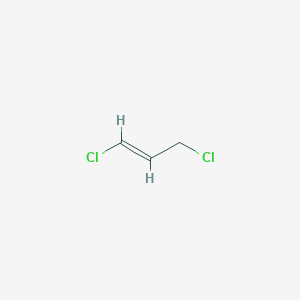
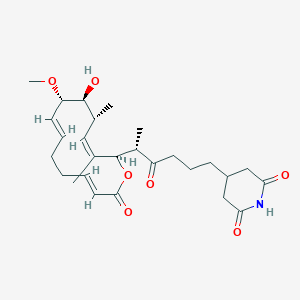
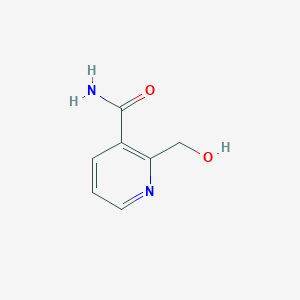

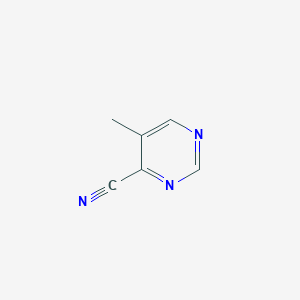
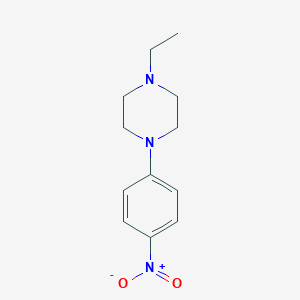

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
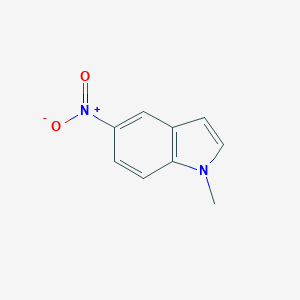
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
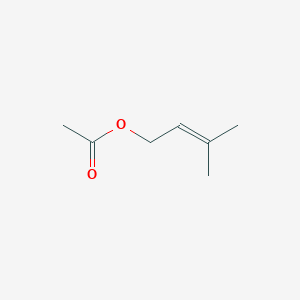
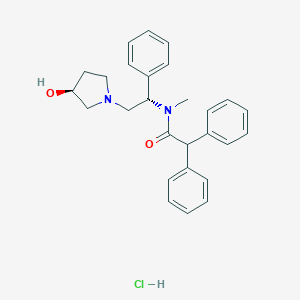
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
